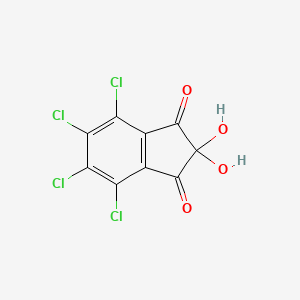
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione is a chemical compound with the molecular formula C9H2Cl4O4. It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to an indene-1,3-dione core. This compound is known for its unique structure and diverse chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione typically involves the reaction of tetrachlorophthalic anhydride with suitable reagents under controlled conditions. One common method involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . Another approach includes the use of anhydrous sodium carbonate and ethanol for extraction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, filtration, drying, and purification to obtain the final product .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often in the presence of molecular oxygen and catalysts.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, catalysts like 1,4-diamino-2,3-dichloroanthraquinone, and solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms .
科学的研究の応用
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione has several scientific research applications, including:
作用機序
The mechanism of action of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor, exhibiting high selectivity over UCH-L1 . This inhibition affects the ubiquitination process in neurons, impacting various cellular functions .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione: This compound shares a similar core structure but differs in the presence of a hydroxyl group instead of two hydroxyl groups.
Tetrachlorophthalic anhydride: A precursor in the synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione, it has a similar chlorine-substituted aromatic ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. Its ability to act as a selective inhibitor of specific enzymes further distinguishes it from similar compounds .
特性
CAS番号 |
106483-67-4 |
|---|---|
分子式 |
C9H2Cl4O4 |
分子量 |
315.9 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2,2-dihydroxyindene-1,3-dione |
InChI |
InChI=1S/C9H2Cl4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H |
InChIキー |
MJULQQTWKLAPSD-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


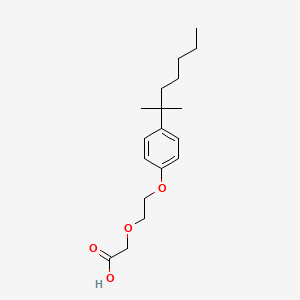
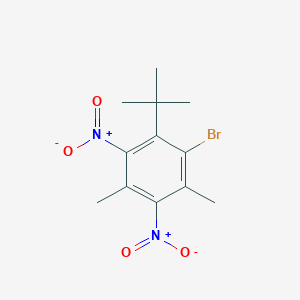
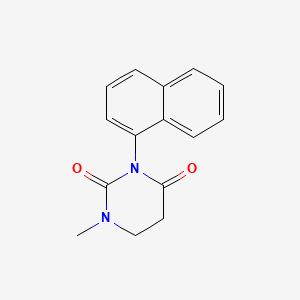
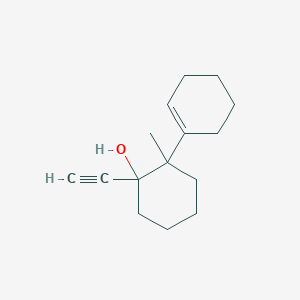
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
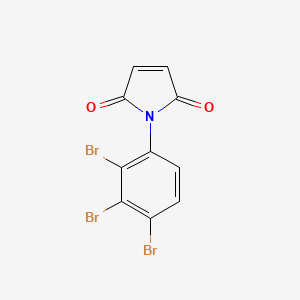
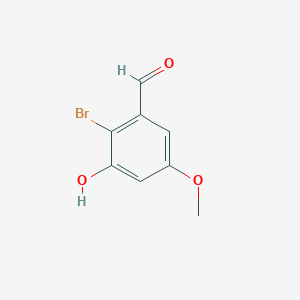
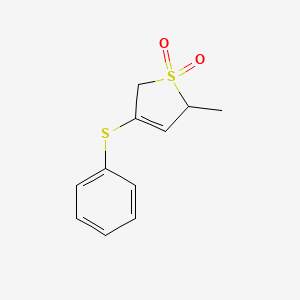
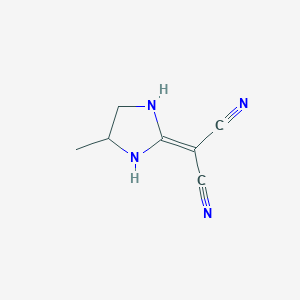
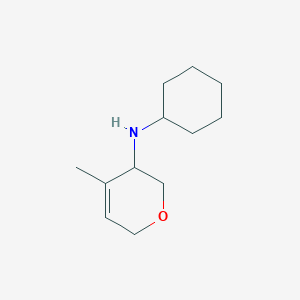
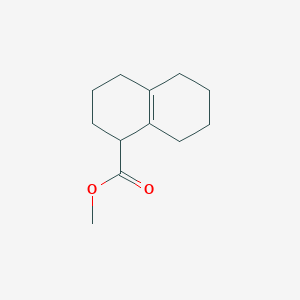
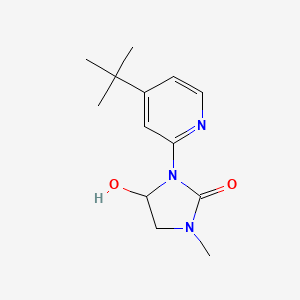
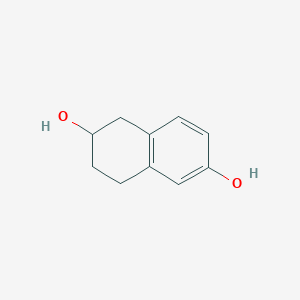
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
